molecular formula C17H13FN2O3S B2432013 2-[(4-fluorophenyl)sulfanyl]-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)acetamide CAS No. 896346-53-5

2-[(4-fluorophenyl)sulfanyl]-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)acetamide

Cat. No.: B2432013
CAS No.: 896346-53-5
M. Wt: 344.36
InChI Key: POTFLAYVPKMYLP-UHFFFAOYSA-N
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Description

2-[(4-fluorophenyl)sulfanyl]-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)acetamide is a chemical compound with the molecular formula C17H13FN2O3S. This compound features a fluorophenyl group, a sulfanyl linkage, and an isoindole moiety, making it a molecule of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-fluorophenyl)sulfanyl]-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)acetamide typically involves the following steps:

    Formation of the Isoindole Moiety: The isoindole structure can be synthesized through a cyclization reaction involving phthalic anhydride and an appropriate amine under acidic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorobenzene derivative and a suitable nucleophile.

    Formation of the Sulfanyl Linkage: The sulfanyl linkage is formed by reacting a thiol with the fluorophenyl derivative under basic conditions.

    Acetylation: The final step involves acetylation of the intermediate product to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-[(4-fluorophenyl)sulfanyl]-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl groups in the isoindole moiety can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions with reagents such as halogens or nitro compounds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild to moderate temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.

    Substitution: Halogens, nitro compounds, under acidic or basic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

2-[(4-fluorophenyl)sulfanyl]-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2-[(4-fluorophenyl)sulfanyl]-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in cellular processes.

    Pathways: It may modulate signaling pathways related to cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-fluorophenyl)sulfanyl-N-(2-methyl-1,3-dioxoisoindol-5-yl)acetamide
  • 2-(4-fluorophenyl)sulfanyl-N-(2-methyl-1,3-dioxoisoindol-3-yl)acetamide
  • 2-(4-fluorophenyl)sulfanyl-N-(2-methyl-1,3-dioxoisoindol-2-yl)acetamide

Uniqueness

2-[(4-fluorophenyl)sulfanyl]-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)acetamide is unique due to its specific substitution pattern on the isoindole moiety, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-(4-fluorophenyl)sulfanyl-N-(2-methyl-1,3-dioxoisoindol-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN2O3S/c1-20-16(22)12-3-2-4-13(15(12)17(20)23)19-14(21)9-24-11-7-5-10(18)6-8-11/h2-8H,9H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POTFLAYVPKMYLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C1=O)C(=CC=C2)NC(=O)CSC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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